1H-Indole-5,6-dicarboxylic acid, 1-methyl-
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Overview
Description
1-Methyl-1H-indole-5,6-dicarboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-5,6-dicarboxylic acid typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted indole derivatives with nitro, halogen, or other functional groups.
Scientific Research Applications
1-Methyl-1H-indole-5,6-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 1-Methylindole-2-carboxylic acid
- 1-Methyl-1H-indole-3-carboxylic acid
- 1-Methyl-1H-indole-4,5-dicarboxylic acid
Comparison: 1-Methyl-1H-indole-5,6-dicarboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
CAS No. |
88330-43-2 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-methylindole-5,6-dicarboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-12-3-2-6-4-7(10(13)14)8(11(15)16)5-9(6)12/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
SZGMVGFCVVQIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)C(=O)O)C(=O)O |
Origin of Product |
United States |
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